molecular formula C17H14F3N3O2S B11048877 ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

Cat. No. B11048877
M. Wt: 381.4 g/mol
InChI Key: RHEZEHOXBXFGBI-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the pyrazole and thiazole rings, followed by their coupling. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate
  • 2-Methyl-4-(4-methylphenyl)-5-(trifluoromethyl)thiazole
  • 4-Methyl-2-(trifluoromethyl)phenylthiazole

Uniqueness

This compound is unique due to its combination of a pyrazole ring, a thiazole ring, and a trifluoromethyl group. This combination imparts unique chemical and physical properties, making it valuable for various applications .

properties

Molecular Formula

C17H14F3N3O2S

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H14F3N3O2S/c1-3-25-15(24)12-9-26-16(21-12)23-13(8-14(22-23)17(18,19)20)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3

InChI Key

RHEZEHOXBXFGBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)C

Origin of Product

United States

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